molecular formula C16H14N2O4S2 B2676086 N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896336-02-0

N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2676086
CAS RN: 896336-02-0
M. Wt: 362.42
InChI Key: WHROLJRQUCLEAV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on related benzenesulfonamide derivatives and their applications in photodynamic therapy (PDT) highlights their potential for cancer treatment. For example, certain zinc phthalocyanine compounds substituted with benzenesulfonamide groups have been characterized for their photophysical and photochemical properties. These properties make them useful as photosensitizers in PDT, a treatment modality for cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective Agents and Alzheimer's Disease

Compounds structurally related to N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide have shown promise as neuroprotective agents. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds showed potential in reducing the level and aggregation of tau proteins, offering a therapeutic approach for Alzheimer's disease through neuroprotection and the amelioration of impaired learning and memory (Lee et al., 2018).

Anticancer Activity

Several research studies have focused on the synthesis and evaluation of benzamide derivatives for their potential anticancer activities. For instance, novel benzamide derivatives have been synthesized and assessed for their in vitro cytotoxicity against various cancer cell lines, including human breast cancer cells. These studies contribute to the understanding of the structure-activity relationship and the potential of benzamide derivatives as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

Catalysis and Material Science

In the field of catalysis and material science, benzamide derivatives and related compounds have been explored for their catalytic properties. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the potential application of related compounds in catalysis and material science for sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-12-4-3-5-13-14(12)17-16(23-13)18-15(19)10-6-8-11(9-7-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHROLJRQUCLEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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